Erythromycin is a well-known macrolide antibiotic that has been extensively used in clinical settings for the treatment of various bacterial infections. Beyond its antibacterial properties, erythromycin has been found to have a range of biological activities that may contribute to its therapeutic effects. This comprehensive analysis will delve into the mechanism of action of erythromycin and its applications in different fields, as elucidated by the studies retrieved.
Hyperpolarized Propane-d6 exhibits a relatively long spin-lattice relaxation time (T1) at low magnetic field (0.0475 T), with a T1,eff of 6.0 ± 0.3 s. [] This is a crucial property for its potential use in MRI, as it allows for longer imaging times. Furthermore, its hyperpolarized state is not significantly affected by paramagnetic impurities like oxygen. []
Erythromycin has been identified as a gastrointestinal prokinetic agent, which is used to treat conditions such as delayed gastric emptying and nausea2. Its ability to stimulate motilin receptors and enhance gastrointestinal motility is a key aspect of its therapeutic use in this field4.
Novel erythromycin derivatives have been developed with enhanced antibacterial activity against key respiratory pathogens, including those resistant to erythromycin itself3. These derivatives are promising candidates for the treatment of infections caused by multidrug-resistant bacteria.
Erythromycin has been shown to exert anti-inflammatory effects by suppressing the release of proinflammatory cytokines such as IL-6 and IL-8 from human bronchial epithelial cells5 6. It also appears to have immunomodulatory effects, enhancing the production of cytokines by macrophages and modulating the virulence of Pseudomonas aeruginosa7.
The presence of erythromycin in aquatic ecosystems has raised concerns about its impact on non-target organisms. Studies have investigated the toxicity of erythromycin on microalgae, with findings indicating that it can inhibit population growth and affect the photosynthetic apparatus8.
Research into the pharmacokinetic-pharmacodynamic relationship of erythromycin has provided insights into its inhibitory effect on the production of cytokines such as TNF-α and IL-6, which may have clinical relevance9.
In the context of respiratory diseases, erythromycin and clarithromycin have been found to attenuate cytokine-induced endothelin-1 expression in human bronchial epithelial cells, which may contribute to their efficacy in the treatment of bronchial asthma10.
Erythromycin and its derivatives have been shown to exhibit motilin-like biological activities, which include the inhibition of the specific binding of 125I-motilin to duodenal muscle, suggesting that they act as agonists for motilin receptors1. This motilin agonist property of erythromycin is associated with its gastrointestinal prokinetic effects, which have been recognized through research into its side effects2. Additionally, erythromycin derivatives with modifications at the C-6 position of the erythronolide skeleton have been identified as potent protein synthesis inhibitors, active against multidrug-resistant respiratory pathogens3. The anti-inflammatory action of erythromycin has also been noted, with studies showing its ability to suppress the expression of interleukin 6 (IL-6) by human bronchial epithelial cells5.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7